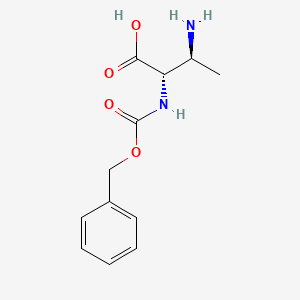
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and peptide synthesis. The presence of both amino and carboxyl functional groups makes it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group followed by selective functionalization of the butanoic acid backbone. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The synthetic route may involve the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then subjected to various reactions to introduce the desired functional groups on the butanoic acid backbone.
Deprotection: The final step involves the removal of the protecting group under acidic or hydrogenolytic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-3-Methylglutamate: Another amino acid derivative with a similar backbone but different substituents.
Uniqueness
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications requiring specific molecular interactions.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2S,3S)-3-amino-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-8(13)10(11(15)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,17)(H,15,16)/t8-,10-/m0/s1 |
Clave InChI |
JZQPIDYETHSPHN-WPRPVWTQSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

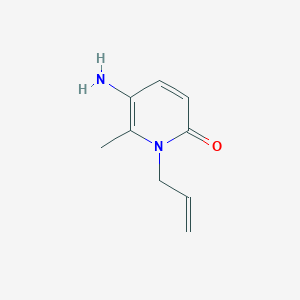

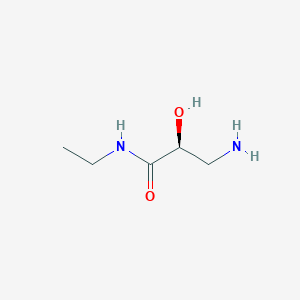
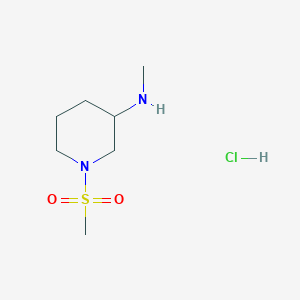
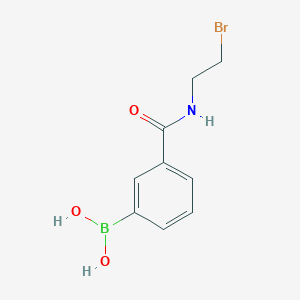
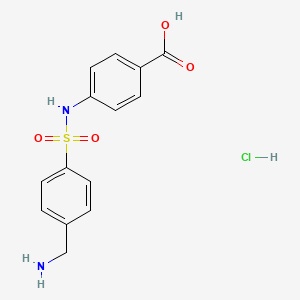
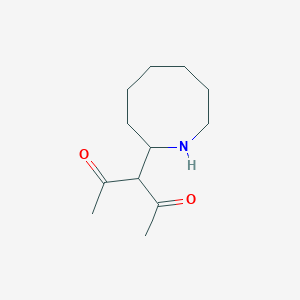
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
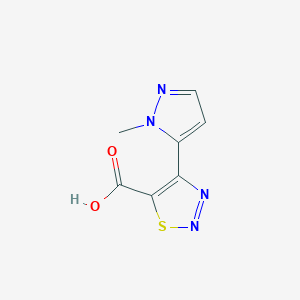


amine](/img/structure/B13087042.png)
